2,2-dimethyl-N-pyridin-3-ylmorpholine-4-carboxamide
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Overview
Description
2,2-Dimethyl-N-pyridin-3-ylmorpholine-4-carboxamide is a chemical compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring substituted with a pyridine moiety and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-pyridin-3-ylmorpholine-4-carboxamide typically involves the reaction of 2,2-dimethylmorpholine with pyridine-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carboxamide bond. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-pyridin-3-ylmorpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the carboxamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated reagents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyridine derivatives .
Scientific Research Applications
2,2-Dimethyl-N-pyridin-3-ylmorpholine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-pyridin-3-ylmorpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylmorpholine: A precursor in the synthesis of 2,2-dimethyl-N-pyridin-3-ylmorpholine-4-carboxamide.
Pyridine-3-carboxamide: Another precursor used in the synthesis.
N-Methylmorpholine-4-carboxamide: A structurally related compound with similar properties.
Uniqueness
This compound is unique due to its combination of a morpholine ring, pyridine moiety, and carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
2,2-dimethyl-N-pyridin-3-ylmorpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-12(2)9-15(6-7-17-12)11(16)14-10-4-3-5-13-8-10/h3-5,8H,6-7,9H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNERNOHEHCOXCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)C(=O)NC2=CN=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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